molecular formula C22H14BrN3O5 B5971009 N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B5971009
M. Wt: 480.3 g/mol
InChI Key: BVLHPYVDZGXOQK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the isoindoline family and has been found to have numerous applications in various scientific fields. In

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity through the inhibition of topoisomerase IIα, an enzyme that is essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and developing new anticancer drugs. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research and development of N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide. One of the most promising directions is the development of new anticancer drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as bacterial and fungal infections. Finally, the synthesis process for this compound could be optimized to make it more efficient and cost-effective, which would make it more accessible for use in lab experiments.
In conclusion, N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is a complex chemical compound with numerous applications in various scientific fields. Its potent anticancer activity, anti-inflammatory and antioxidant properties, and potential as a source for new antibiotics make it a valuable tool for scientific research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-bromo-2-methylaniline and 3-nitrophthalic anhydride in the presence of a catalyst. The resulting intermediate is then subjected to cyclization and subsequent condensation to yield the final product.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to have numerous applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3O5/c1-12-9-14(23)6-8-19(12)24-20(27)13-5-7-17-18(10-13)22(29)25(21(17)28)15-3-2-4-16(11-15)26(30)31/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLHPYVDZGXOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

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